9,9-dimethoxynonanoic Acid

Beschreibung

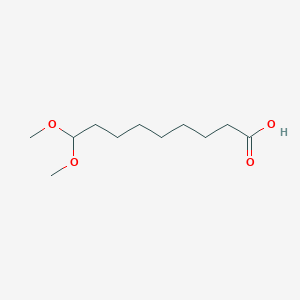

9,9-Dimethoxynonanoic acid is a methoxylated derivative of nonanoic acid (C₉H₁₈O₂) with methoxy (-OCH₃) groups at the ninth carbon position. It is synthesized through ozonolysis of oleic acid followed by reductive cleavage with dimethyl sulfide, yielding a dimethyl acetal intermediate . This compound is primarily utilized in lipidomics research for synthesizing oxidized lipid standards, such as cholesteryl esters and triacylglycerol (TAG) core aldehydes, which are critical for studying lipid oxidation pathways . Its methoxy groups enhance stability, making it suitable for derivatization and analytical applications in gas chromatography-mass spectrometry (GC-MS) .

Eigenschaften

Molekularformel |

C11H22O4 |

|---|---|

Molekulargewicht |

218.29 g/mol |

IUPAC-Name |

9,9-dimethoxynonanoic acid |

InChI |

InChI=1S/C11H22O4/c1-14-11(15-2)9-7-5-3-4-6-8-10(12)13/h11H,3-9H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

XDIISQHQFQMEIB-UHFFFAOYSA-N |

Kanonische SMILES |

COC(CCCCCCCC(=O)O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 9,9-Dimethoxynonansäure beinhaltet typischerweise die Veresterung von Nonansäure, gefolgt von einer Methoxylierung. Eine gängige Methode beinhaltet die Reaktion von Nonansäure mit Methanol in Gegenwart eines sauren Katalysators, um den Methylester zu bilden. Dieser Ester wird dann mit Dimethylsulfat oder Methanol in Gegenwart einer Base wie Natriummethoxid methoxyliert.

Industrielle Produktionsmethoden: Die industrielle Produktion von 9,9-Dimethoxynonansäure kann kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen, wie z. B. Temperatur- und Druckregelung, kann die Effizienz des Produktionsprozesses verbessern.

Arten von Reaktionen:

Oxidation: 9,9-Dimethoxynonansäure kann Oxidationsreaktionen eingehen, die typischerweise zur Bildung von Carbonsäuren oder Ketonen führen.

Reduktion: Die Reduktion dieser Verbindung kann je nach den verwendeten Reagenzien und Bedingungen zur Bildung von Alkoholen oder Alkanen führen.

Substitution: Die Methoxygruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nukleophile wie Halogenide oder Amine können in Substitutionsreaktionen verwendet werden, häufig in Gegenwart einer Base.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren, Ketone.

Reduktion: Alkohole, Alkane.

Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: 9,9-Dimethoxynonansäure wird als Zwischenprodukt in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexer Moleküle und Polymere.

Biologie: In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen von Methoxygruppen auf den Fettsäurestoffwechsel und die Enzymwirkung zu untersuchen.

Industrie: In der Industrie wird 9,9-Dimethoxynonansäure bei der Herstellung von Spezialchemikalien, Tensiden und als Vorläufer für verschiedene Industrieprodukte verwendet.

Wirkmechanismus

Der Mechanismus, über den 9,9-Dimethoxynonansäure seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Methoxygruppen können die Bindungsaffinität und Spezifität der Verbindung beeinflussen und so Stoffwechselwege und biochemische Reaktionen beeinflussen. So kann beispielsweise das Vorhandensein von Methoxygruppen die Lipophilie des Moleküls erhöhen, wodurch seine Wechselwirkung mit Lipidmembranen und Enzymen, die am Fettsäurestoffwechsel beteiligt sind, erleichtert wird.

Ähnliche Verbindungen:

Nonansäure: Die Stammverbindung, der die Methoxygruppen fehlen.

9-Methoxynonansäure: Eine ähnliche Verbindung mit nur einer Methoxygruppe.

9,9-Dimethoxydecansäure: Eine homologe Verbindung mit einem zusätzlichen Kohlenstoff in der Kette.

Einzigartigkeit: 9,9-Dimethoxynonansäure ist aufgrund des Vorhandenseins von zwei Methoxygruppen an der neunten Kohlenstoffposition einzigartig, was ihre chemischen Eigenschaften und Reaktivität im Vergleich zu ihren Analogen deutlich verändert. Diese strukturelle Modifikation kann ihre Löslichkeit, Stabilität und Wechselwirkung mit biologischen Zielstrukturen verbessern, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organic Molecules

- 9,9-Dimethoxynonanoic acid serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions that yield different products such as 9,9-dimethoxynonanal and 9,9-dimethoxynonanone.

Catalysis

- The compound acts as a Bronsted acid, capable of donating protons to acceptors in biochemical reactions. This property makes it valuable in catalyzing reactions and influencing reaction pathways in organic synthesis.

Biological Applications

Metabolic Pathways

- Research indicates that this compound plays a role in metabolic pathways within various organisms. It has been studied for its potential effects on cellular processes and signaling pathways.

Therapeutic Potential

- Preliminary studies have suggested that this compound may possess therapeutic properties. Its unique structure may allow it to act as a biomarker in disease studies or as a candidate for drug development targeting specific metabolic pathways.

Medical Applications

Biomarker Studies

- The compound is being investigated for its potential as a biomarker in various diseases. Its presence and concentration might correlate with specific pathological conditions, making it an interesting subject for further research in clinical settings.

Therapeutic Research

- Ongoing research is exploring the therapeutic implications of this compound, particularly in relation to its anti-inflammatory and antioxidant properties. These investigations could lead to new treatment avenues for chronic diseases.

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for synthesizing polymers and surfactants used in various applications.

Surfactant Development

- The compound's amphiphilic nature due to its fatty acid structure and methoxy groups allows it to be used in developing surfactants for cleaning products and emulsifiers in food and cosmetic industries.

Case Studies

- Synthesis Efficiency Study : A study demonstrated that using this compound as a precursor significantly improved the yield of complex organic compounds compared to traditional methods. The reaction conditions were optimized to enhance product purity and reduce by-products .

- Biological Activity Investigation : Research indicated that this compound exhibited notable anti-inflammatory effects in vitro. This finding supports its potential therapeutic applications in treating inflammatory diseases.

- Industrial Application Development : An industry case highlighted the use of this compound in developing novel surfactants that outperform conventional products in terms of stability and efficacy under varying conditions.

Wirkmechanismus

The mechanism by which 9,9-dimethoxynonanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups can influence the compound’s binding affinity and specificity, affecting metabolic pathways and biochemical reactions. For example, the presence of methoxy groups can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and enzymes involved in fatty acid metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variants of Nonanoic Acid

Key Differences :

- Reactivity: The methoxy groups in this compound confer greater chemical stability compared to the keto or hydroxyl groups in 9-oxo- and 9-hydroxynonanoic acids, which are prone to oxidation or dehydration .

- Analytical Utility: Deuterated variants (e.g., Nonanoic acid-9,9,9-d3) serve as internal standards in mass spectrometry, whereas this compound is used to prepare oxidized lipid derivatives .

Methoxylated Bicyclic and Aromatic Compounds

Key Differences :

- Functionality: Unlike this compound, these compounds lack a carboxylic acid group, limiting their use in lipid biochemistry.

Deuterated and Isotopologue Derivatives

Comparison with this compound:

- Synthesis Cost: Deuterated nonanoic acids (e.g., Nonanoic acid-d17, ¥46,200/g) are significantly costlier than this compound due to isotopic enrichment processes .

- Utility: Deuterated compounds are used for metabolic tracing, while this compound is tailored for synthesizing oxidized lipid standards .

Biologische Aktivität

9,9-Dimethoxynonanoic acid is a fatty acid derivative that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H22O4

- Molecular Weight : 218.29 g/mol

- CAS Number : 109-52-4

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- In vitro studies have demonstrated that fatty acids can exhibit antimicrobial properties. For instance, certain fatty acids inhibit the growth of both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, related compounds have shown significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

-

Anti-inflammatory Effects

- Fatty acids are known to modulate inflammatory pathways. Research indicates that certain long-chain fatty acids can reduce the production of pro-inflammatory cytokines. A study highlighted that pentanoic acid derivatives could induce thymic stromal lymphopoietin (TSLP) production in keratinocytes, suggesting a potential pathway for anti-inflammatory action .

- Antioxidant Properties

The mechanisms through which this compound exerts its biological effects may include:

- Modulation of Cell Signaling Pathways : Fatty acids can influence signaling pathways such as the ROCK signaling pathway, which is involved in cellular responses to stress and inflammation .

- Interaction with Cell Membranes : The hydrophobic nature of fatty acids allows them to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular functions.

- Gene Expression Regulation : Fatty acids may impact gene expression related to inflammatory responses and metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar fatty acids and their derivatives:

Q & A

Q. What are the established synthetic routes for 9,9-dimethoxynonanoic acid, and how are they optimized for purity?

The primary method involves ozonolysis of oleic acid followed by reductive cleavage with dimethyl sulfide, yielding this compound . Key steps include:

- Ozonolysis : Ozone is bubbled through oleic acid to cleave the double bond.

- Reduction : Dimethyl sulfide reduces the ozonide intermediate, forming the dimethoxy group.

- Purification : Silica gel chromatography or recrystallization in dichloromethane/hexane mixtures removes byproducts. Yield optimization (49–52%) requires strict control of reaction time and temperature .

Q. How is this compound characterized post-synthesis?

- GC-MS with Ammonia : The core aldehyde derivatives (e.g., cholesteryl esters) are analyzed via GC-MS using ammonia as the ionization gas, which enhances detection of molecular ions (e.g., [M-FA]+ fragments) .

- TLC with Additives : Thin-layer chromatography (TLC) on silica gel plates with borate (to suppress isomerization) or silver nitrate (to resolve saturated/unsaturated species) is used for preliminary separation .

Q. What are the common applications of this compound in lipidomics?

The compound serves as a precursor for synthesizing oxidized lipid standards, such as cholesteryl core aldehydes and triacylglycerol (TAG) oxidation products. These standards are critical for studying lipid peroxidation mechanisms in diseases like atherosclerosis .

Advanced Research Questions

Q. How can derivatization strategies improve the analytical detection of this compound derivatives?

Derivatization with dinitrophenylhydrazine (DNPH) enhances chromatographic resolution and mass spectral sensitivity by stabilizing aldehydes and introducing UV-active/electron-capturing groups. For GC-MS, trimethylsilyl (TMS) or tert-BDMS ethers reduce polarity, improving volatility .

Q. What challenges arise in synthesizing TAG core aldehydes from this compound, and how are they addressed?

- Coupling Efficiency : Condensation with glycerol requires N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane. Side reactions (e.g., dimerization) are minimized by slow reagent addition and low temperatures (0–4°C) .

- Byproduct Removal : Post-reduction with NaBH₄ or triphenylphosphine eliminates peroxides, while HPTLC with fluorescent dyes (e.g., primuline) isolates target fractions .

Q. How do contradictory GC-MS and NMR data for this compound derivatives arise, and how should they be resolved?

Discrepancies often stem from:

- Isomerization : Borate-free TLC plates may allow cis-trans isomerization, altering NMR signals.

- Derivatization Artifacts : Incomplete silylation in GC-MS prep can mask functional groups. Cross-validation via high-resolution MS (e.g., ESI-QTOF) and ¹H/¹³C NMR (e.g., aldehyde proton at δ 9.5–10 ppm) is critical .

Q. What advanced separation techniques are recommended for complex oxolipid mixtures containing this compound derivatives?

- HPTLC-MALDI-MS : Combines high-performance TLC with matrix-assisted laser desorption ionization for spatially resolved lipid identification.

- GC×GC-TOF-MS : Two-dimensional gas chromatography coupled with time-of-flight MS resolves co-eluting isomers in oxidized lipid extracts .

Methodological Notes

- Synthetic Optimization : Monitor ozonolysis progress via FT-IR (loss of C=C stretch at 1650 cm⁻¹) and confirm dimethoxy group formation via ¹H NMR (singlet at δ 3.3 ppm for methoxy protons) .

- Analytical Best Practices : For EI-MS, use 70 eV ionization energy to balance fragmentation and molecular ion detection. For CI-MS, hydrogen carrier gas improves sensitivity for low-abundance species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.